molecular formula C10H11NaO4S B072792 Sodium 4-(2-methylprop-2-en-1-yl)benzenesulphonate CAS No. 1208-67-9

Sodium 4-(2-methylprop-2-en-1-yl)benzenesulphonate

Cat. No.: B072792
CAS No.: 1208-67-9
M. Wt: 212.27 g/mol
InChI Key: QAGISKMUKULVAU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 4-(2-methylprop-2-en-1-yl)benzenesulphonate is an organic compound with the molecular formula C10H11NaO3S. It is a derivative of benzenesulfonic acid, where the sulfonic acid group is substituted with a 4-[(2-methyl-2-propenyl)oxy] group. This compound is commonly used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 4-(2-methylprop-2-en-1-yl)benzenesulphonate typically involves the reaction of benzenesulfonic acid with 2-methyl-2-propen-1-ol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The process involves the use of large quantities of raw materials and catalysts, and the reaction is monitored using advanced analytical techniques to ensure optimal performance .

Chemical Reactions Analysis

Types of Reactions

Sodium 4-(2-methylprop-2-en-1-yl)benzenesulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various sulfonic acid derivatives, sulfonates, and substituted benzenesulfonic acid compounds .

Scientific Research Applications

Sodium 4-(2-methylprop-2-en-1-yl)benzenesulphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 4-(2-methylprop-2-en-1-yl)benzenesulphonate involves its interaction with various molecular targets. The sulfonic acid group can form strong ionic bonds with positively charged molecules, while the 4-[(2-methyl-2-propenyl)oxy] group can participate in hydrophobic interactions. These interactions enable the compound to act as a surfactant, emulsifier, and catalyst in various chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 4-(2-methylprop-2-en-1-yl)benzenesulphonate is unique due to the presence of the 4-[(2-methyl-2-propenyl)oxy] group, which imparts distinct chemical properties such as enhanced solubility and reactivity. This makes it particularly useful in applications requiring specific surfactant and catalytic properties .

Properties

IUPAC Name

sodium;4-(2-methylprop-2-enoxy)benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4S.Na/c1-8(2)7-14-9-3-5-10(6-4-9)15(11,12)13;/h3-6H,1,7H2,2H3,(H,11,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAGISKMUKULVAU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9061625
Record name 4-Sulfophenylmethallyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9061625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Benzenesulfonic acid, 4-[(2-methyl-2-propen-1-yl)oxy]-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

1208-67-9
Record name 4-Sulfophenylmethallyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001208679
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 4-[(2-methyl-2-propen-1-yl)oxy]-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Sulfophenylmethallyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9061625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 4-(2-methylprop-2-en-1-yl)benzenesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.547
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium 4-(2-methylprop-2-en-1-yl)benzenesulphonate
Reactant of Route 2
Reactant of Route 2
Sodium 4-(2-methylprop-2-en-1-yl)benzenesulphonate
Reactant of Route 3
Reactant of Route 3
Sodium 4-(2-methylprop-2-en-1-yl)benzenesulphonate
Reactant of Route 4
Reactant of Route 4
Sodium 4-(2-methylprop-2-en-1-yl)benzenesulphonate
Reactant of Route 5
Reactant of Route 5
Sodium 4-(2-methylprop-2-en-1-yl)benzenesulphonate
Reactant of Route 6
Reactant of Route 6
Sodium 4-(2-methylprop-2-en-1-yl)benzenesulphonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.